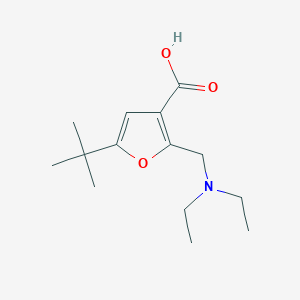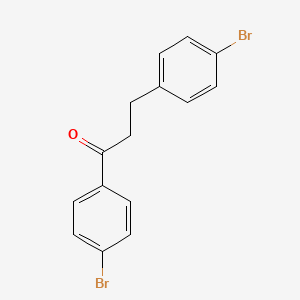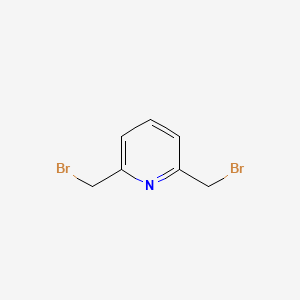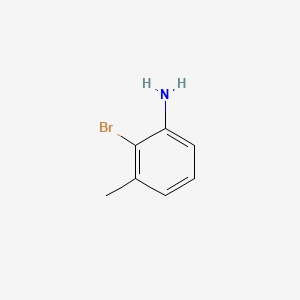
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
Descripción general
Descripción
El ácido 4,5,6,7-tetrahidro-1H-indazol-3-carboxílico es un compuesto heterocíclico con la fórmula molecular C8H10N2O2. Se caracteriza por una estructura de anillo fusionado que incluye tanto un grupo indazol como un grupo ácido carboxílico.
Aplicaciones Científicas De Investigación
El ácido 4,5,6,7-tetrahidro-1H-indazol-3-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se investiga por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un precursor para el desarrollo de fármacos, particularmente en el diseño de inhibidores enzimáticos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción del ácido 4,5,6,7-tetrahidro-1H-indazol-3-carboxílico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a varios efectos biológicos. Las vías exactas dependen de la aplicación específica y la naturaleza del objetivo .
Compuestos similares:
- Ácido 4,5,6,7-tetrahidro-1H-indazol-5-carboxílico
- 4,5,6,7-tetrahidro-1H-indazol-3-carboxilato de etilo
- 3-Bromo-4,5,6,7-tetrahidro-1H-indazol
Comparación: En comparación con estos compuestos similares, el ácido 4,5,6,7-tetrahidro-1H-indazol-3-carboxílico es único debido a su patrón de sustitución específico y la presencia de un grupo ácido carboxílico en la posición 3. Esta característica estructural imparte una reactividad química distinta y una potencial actividad biológica, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación .
Análisis Bioquímico
Biochemical Properties
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor, reducing the production of pro-inflammatory mediators like prostaglandin E2 . Additionally, it interacts with matrix metalloproteinases (MMPs), inhibiting their activity and thereby potentially reducing tissue degradation in inflammatory conditions . These interactions highlight the compound’s potential as an anti-inflammatory agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In studies involving osteoarthritis cartilage explants, this compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinase-13 (MMP-13), both of which are involved in the inflammatory response . Furthermore, it influences cell signaling pathways by modulating the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of immune response . These effects suggest that this compound can modulate gene expression and cellular metabolism, contributing to its anti-inflammatory properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of cyclooxygenase-2 (COX-2), inhibiting its enzymatic activity and thus reducing the synthesis of pro-inflammatory prostaglandins . Additionally, it interacts with matrix metalloproteinases (MMPs) by binding to their catalytic domains, preventing the degradation of extracellular matrix components . These binding interactions and enzyme inhibitions are crucial for the compound’s anti-inflammatory and tissue-protective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on COX-2 and MMPs for several weeks, although a gradual decrease in potency may occur . These findings are important for understanding the compound’s stability and long-term efficacy in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits inflammation and reduces tissue degradation without significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal irritation and liver enzyme elevation . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic use to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting the compound into more water-soluble forms for excretion . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transport proteins such as albumin, which facilitates its distribution in the bloodstream . Additionally, the compound can cross cell membranes via passive diffusion and is localized in both the cytoplasm and nucleus . These transport and distribution characteristics are important for its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is predominantly found in the cytoplasm, where it interacts with enzymes and other proteins . It can also localize to the nucleus, where it may influence gene expression by interacting with transcription factors . These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 4,5,6,7-tetrahidro-1H-indazol-3-carboxílico generalmente implica la ciclización de precursores apropiados en condiciones controladas. Un método común incluye la reacción de hidrazina con cetonas cíclicas o ésteres ceto, seguida de ciclización y posterior oxidación para formar el derivado de indazol deseado .
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Las técnicas como la cromatografía líquida de alta resolución (HPLC) y la recristalización a menudo se emplean para garantizar que el compuesto cumpla con las especificaciones requeridas .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 4,5,6,7-tetrahidro-1H-indazol-3-carboxílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Conversión a los derivados oxo correspondientes.
Reducción: Formación de derivados de indazol reducidos.
Sustitución: Reacciones con electrófilos o nucleófilos para introducir diferentes grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Catalizadores como paladio sobre carbón (Pd/C) en presencia de hidrógeno.
Sustitución: Las condiciones varían según el sustituyente, pero a menudo implican bases o ácidos para facilitar la reacción.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios indazoles sustituidos, que pueden funcionalizarse aún más para aplicaciones específicas .
Comparación Con Compuestos Similares
- 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid
- Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
- 3-Bromo-4,5,6,7-tetrahydro-1H-indazole
Comparison: Compared to these similar compounds, 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group at the 3-position. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXNHFZBFJMHGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349466 | |
| Record name | 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6076-13-7, 714255-28-4 | |
| Record name | 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6076-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[1,1'-Biphenyl]-3-ylmethanol](/img/structure/B1268882.png)


![3-[(4-Sulfamoylphenyl)amino]propanoic acid](/img/structure/B1268885.png)

